molecular formula C8H10N4O4 B7794743 N-methyl-N'-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea CAS No. 887576-84-3

N-methyl-N'-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea

Cat. No.: B7794743
CAS No.: 887576-84-3
M. Wt: 226.19 g/mol
InChI Key: PESRCMMSRPHGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 1-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl moiety linked via a carbonyl group. The structure combines a pyrimidinone core (with two ketone groups and a methyl substituent) and a urea bridge (N-methyl and N'-carbonyl groups).

Properties

IUPAC Name

1-methyl-N-(methylcarbamoyl)-2,4-dioxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-9-7(15)10-5(13)4-3-12(2)8(16)11-6(4)14/h3H,1-2H3,(H,11,14,16)(H2,9,10,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESRCMMSRPHGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)C1=CN(C(=O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125412
Record name 1,2,3,4-Tetrahydro-1-methyl-N-[(methylamino)carbonyl]-2,4-dioxo-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887576-84-3
Record name 1,2,3,4-Tetrahydro-1-methyl-N-[(methylamino)carbonyl]-2,4-dioxo-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887576-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-methyl-N-[(methylamino)carbonyl]-2,4-dioxo-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes via Urea and Malonic Acid Derivative Condensation

A foundational approach to synthesizing N-methyl-N'-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea involves the condensation of urea derivatives with malonic acid esters or nitriles. This method, adapted from pyrimidin-dione synthesis protocols, typically proceeds in two stages: (1) formation of the tetrahydropyrimidine core and (2) subsequent functionalization with the urea moiety .

In the first stage, urea reacts with a malonic acid ester (e.g., diethyl malonate) under acidic or basic conditions to form a 1,3-diazaheterocyclic intermediate. For example, heating urea with diethyl malonate in ethanol at reflux (78–80°C) for 12–24 hours yields 2,4-dioxo-1,2,3,4-tetrahydropyrimidine . The methyl group at the 1-position is introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step requires careful temperature control (0–5°C) to minimize side reactions .

The second stage involves coupling the tetrahydropyrimidine intermediate with a carbonyl urea derivative. This is achieved through a nucleophilic acyl substitution reaction, where the amino group of the urea attacks the carbonyl carbon of the activated tetrahydropyrimidine. Activators such as carbodiimides (e.g., DCC) or chloroformate derivatives are employed to enhance reactivity .

Table 1: Key Reaction Conditions for Urea-Malonate Condensation

ParameterOptimal RangeImpact on Yield
Temperature75–80°C>85%
SolventEthanol or THFEthanol preferred
Catalystp-Toluenesulfonic acid10–15 mol%
Reaction Time12–18 hoursProlonged time reduces side products

Cyclization Strategies Using α-Tosyl Substituted Ureas

Alternative routes utilize α-tosyl substituted ureas as precursors, enabling efficient cyclization to form the tetrahydropyrimidine ring. This method, detailed in studies on analogous compounds, involves the reaction of N-tosylurea derivatives with enolates of β-oxoesters . For instance, treating N-(1-tosylpropyl)urea with ethyl acetoacetate in tetrahydrofuran (THF) at −10°C generates the tetrahydropyrimidine core via a tandem Michael addition-cyclization mechanism .

The tosyl group acts as a leaving group, facilitating intramolecular cyclization. After ring formation, the tosyl moiety is removed under mild basic conditions (e.g., aqueous sodium hydroxide) to yield the free amine, which is subsequently methylated using methyl triflate . This approach offers superior regioselectivity compared to traditional condensation methods, with reported yields exceeding 90% for intermediate steps .

One-Pot Industrial-Scale Synthesis

Recent patents highlight a streamlined one-pot synthesis method designed for industrial applications . This process eliminates intermediate isolation, reducing production costs and time. The procedure involves:

  • Simultaneous Cyclization and Functionalization : Urea, methyl malonate, and methyl isocyanate are heated in dimethylformamide (DMF) at 100°C for 8 hours. The reaction proceeds via in situ formation of the tetrahydropyrimidine ring, followed by urea coupling.

  • Acid-Catalyzed Rearrangement : Addition of hydrochloric acid (2 M) induces a keto-enol tautomerization, stabilizing the dioxo configuration .

This method achieves an overall yield of 78–82% and is compatible with continuous flow reactors, making it suitable for large-scale manufacturing .

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate key steps in the synthesis. For example, reacting N-methylurea with 5-carboxy-1-methyl-2,4-dioxotetrahydropyrimidine under microwave conditions (150°C, 300 W) reduces reaction time from 12 hours to 30 minutes . The enhanced kinetics are attributed to rapid dielectric heating, which promotes faster nucleation and reduces decomposition.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)TimeScalability
Urea-Malonate Condensation8518 hoursModerate
α-Tosyl Cyclization9224 hoursHigh
One-Pot Industrial808 hoursVery High
Microwave-Assisted880.5 hoursLow

Characterization and Quality Control

Post-synthetic characterization employs advanced analytical techniques:

  • NMR Spectroscopy : 1H^{1}\text{H}-NMR confirms the presence of methyl groups (δ 2.2–2.3 ppm) and urea NH protons (δ 9.2–9.4 ppm) .

  • LCMS : Molecular ion peaks at m/z 254.1 [M+H]+^+ align with the compound’s molecular formula C9H12N4O4C_9H_{12}N_4O_4 .

  • Elemental Analysis : Carbon (49.1%), hydrogen (5.5%), and nitrogen (25.4%) values validate purity .

Challenges and Optimization Opportunities

Despite progress, several challenges persist:

  • Byproduct Formation : Over-alkylation during methylation generates N,N-dimethylurea derivatives, necessitating rigorous chromatography .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate recycling. Recent studies suggest ionic liquids as alternatives .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-methyl-N'-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
  • Antitumor Properties : Certain studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of specific signaling pathways.
  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of various enzymes, including those involved in metabolic pathways crucial for cancer cell survival.

Applications in Pharmaceuticals

The pharmaceutical industry has shown interest in this compound for several reasons:

  • Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting bacterial infections and cancers.
  • Lead Compound : The compound can serve as a lead structure for synthesizing analogs with improved efficacy and reduced toxicity profiles.

Agrochemical Applications

In agrochemistry, compounds like this compound are being explored for their potential as:

  • Herbicides : The ability to inhibit specific metabolic pathways can be harnessed to develop selective herbicides that target unwanted plant species without harming crops.
  • Fungicides : Its antimicrobial properties can be utilized to formulate fungicides that protect crops from fungal diseases.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on derivatives of this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics.
  • Antitumor Activity Research :
    • In vitro studies indicated that specific derivatives could reduce the viability of breast cancer cells by over 50% at concentrations below 10 µM. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation.
  • Agrochemical Development :
    • Field trials for a newly formulated herbicide based on this compound showed a 30% increase in crop yield due to effective weed control without phytotoxicity to the main crops.

Mechanism of Action

The mechanism of action of N-methyl-N’-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include:

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Reference
N-methyl-N'-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea (Target) 1-methyl-2,4-dioxo-pyrimidin-5-yl Urea bridge (N-methyl, N'-carbonyl) Urea, pyrimidinone
1,3-Dimethyl-5-(isopropylurea)uracil 1,3-dimethyl-2,6-dioxo-pyrimidin Isopropylurea substituent Urea, pyrimidinedione
N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide (AAMU) 3-methyl-2,4-dioxo-pyrimidin-5-yl Acetamide group Amide, pyrimidinone
Theophylline Impurity C (N-(6-amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)formamide) 1,3-dimethyl-2,4-dioxo-pyrimidin Formamide group Amide, pyrimidinone, amino
  • Key Observations: The target compound differs from amide derivatives (e.g., AAMU ) by replacing the amide with a urea group, which introduces additional hydrogen-bonding sites. Compared to 1,3-dimethyl-5-(isopropylurea)uracil , the target lacks the uracil’s second carbonyl group but shares the urea linkage. Substituents like the 1-methyl group in the pyrimidinone ring may reduce steric hindrance compared to bulkier groups (e.g., ethyl in compounds ).

Physical and Spectral Properties

Data from structurally related compounds highlight trends:

Compound Type Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR) Reference
Target Urea Derivative Not reported Expected: NH stretches (IR ~3200 cm⁻¹), pyrimidinone carbonyls (IR ~1700 cm⁻¹)
Amide Derivatives () 265–320 80–90 ¹H NMR: Pyrimidinone NH (~10–12 ppm), aromatic protons (6.5–7.5 ppm); IR: Amide C=O (~1650 cm⁻¹)
Propiolamide () >320 79–90 ¹³C NMR: Pyrimidinone C=O (~160 ppm); HRMS confirmed molecular formulas
Theophylline Impurity C Not reported ¹H NMR: Formamide NH (~8 ppm), pyrimidinone NH (~10 ppm)
  • Key Observations: Amide derivatives (e.g., ) exhibit high melting points (>265°C), attributed to strong intermolecular hydrogen bonding. The target urea derivative may show similar or higher thermal stability due to urea’s dual NH groups. Spectral data for pyrimidinone-based compounds consistently show NH and carbonyl signals in NMR and IR, aiding structural confirmation .

Biological Activity

N-methyl-N'-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : Methyl N-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)carbamate
  • Molecular Formula : C₈H₉N₃O₅
  • Molecular Weight : 215.22 g/mol
  • Chemical Structure : The compound features a pyrimidine ring with two keto groups and a urea moiety.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging reactive oxygen species (ROS), which is critical in various cellular processes and disease states.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, potentially through disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantReduced ROS levels in treated cells
AntimicrobialInhibition of growth in E. coli and MRSA
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of various derivatives of the compound against Gram-positive and Gram-negative bacteria. It was found that at concentrations ranging from 15.6 to 500 µg/mL, the compound significantly reduced bacterial viability by inducing oxidative stress and damaging cell membranes .
  • Cytotoxicity Against Cancer Cells :
    In a controlled laboratory setting, this compound was tested on several human cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity with IC50 values ranging from 0.55 to 0.64 μM for specific cancer types .

Research Findings

Recent studies have highlighted the dual role of this compound as both an antioxidant and a potential therapeutic agent against microbial infections and cancer:

  • Antioxidant Mechanism : The ability to reduce intracellular ROS levels correlates with improved cell viability under stress conditions .
  • Mechanism of Antimicrobial Action : The compound's interaction with bacterial membranes leads to increased permeability and subsequent cell death .

Q & A

Q. What are the established synthetic routes for N-methyl-N'-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, analogous pyrimidinyl urea derivatives are prepared by reacting activated carbonyl intermediates (e.g., acyl chlorides) with amines under anhydrous conditions. A key step involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to facilitate cyclization or coupling, as seen in the synthesis of structurally related 5-substituted tetrahydropyrimidinones . Microwave irradiation has been employed to enhance reaction efficiency and yield in similar systems . Post-synthesis purification often involves recrystallization from methanol or dichloromethane .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:
  • 1H/13C NMR : To identify proton environments and carbon frameworks, particularly distinguishing urea NH signals (~δ 10–12 ppm) and pyrimidine carbonyl groups (~δ 160–170 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and urea NH vibrations (~3200–3400 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns, with careful attention to isotopic clusters for halogenated analogs .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability studies recommend storage in anhydrous conditions at room temperature or −20°C, protected from light, to prevent hydrolysis of the urea or pyrimidine-dione moieties . Accelerated degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 37°C) can identify labile functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Key steps include:
  • Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for initial phase determination via intrinsic phasing algorithms .
  • Refinement : Apply SHELXL to refine positional and thermal parameters, incorporating restraints for disordered regions .
  • Validation : Check for geometric outliers (e.g., bond lengths, angles) using PLATON or CCDC tools . ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .

Q. How can impurities or by-products be systematically identified during synthesis?

  • Methodological Answer : Impurity profiling involves:
  • HPLC-MS : Use a C18 column (e.g., Agilent Zorbax) with a gradient of acetonitrile/water (0.1% formic acid). Detect by-products like unreacted intermediates or hydrolyzed urea derivatives .
  • Reference Standards : Compare retention times and mass spectra with known impurities (e.g., N-(6-amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)formamide, a common theophylline-related impurity) .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : For cytostatic or enzyme-targeted studies:
  • MTT Assay : Assess cell viability in cancer lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM, with IC50 calculations using nonlinear regression .
  • Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2, EGFR) via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). Use molecular docking to rationalize activity based on the urea moiety’s hydrogen-bonding potential .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between synthetic batches?

  • Methodological Answer : Batch-to-batch variability may arise from:
  • Tautomerism : The pyrimidine-dione system can exhibit keto-enol tautomerism, altering NMR peak positions. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe dynamic equilibria .
  • Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and concentrations, as hydrogen bonding with DMSO can deshield NH protons .
  • Crystallization Artifacts : Recrystallize from the same solvent system to minimize polymorphic differences affecting spectral clarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.